(S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride
Description
Chemical Identity and Nomenclature of (S)-1-(3-Fluoro-2-methylphenyl)ethanamine Hydrochloride
Systematic IUPAC Nomenclature and Stereochemical Designation
The compound’s IUPAC name is This compound , reflecting its chiral configuration and functional groups. The stereochemical designation (S) refers to the configuration of the chiral center at the ethanamine carbon, determined by the Cahn–Ingold–Prelog priority rules. The aromatic ring contains a fluorine substituent at the meta position (C3) and a methyl group at the ortho position (C2) relative to the ethanamine side chain.
Key Structural Features
The SMILES notation CC1=C(C=CC=C1F)C@HN.Cl and InChIKey WVEQNNWSAFCZKG-OGFXRTJISA-N provide precise structural identification.
CAS Registry Number and Alternative Chemical Identifiers
The compound is registered under CAS 1213151-50-8 , with additional identifiers including DTXSID90704163 and PubChem CID 53484719 . Synonyms include (1S)-1-(3-fluoro-2-methylphenyl)ethanamine hydrochloride and (S)-1-(3-fluoro-2-methylphenyl)ethanamine HCl .
Identifier Summary
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 1213151-50-8 | |
| PubChem CID | 53484719 | |
| DSSTox SID | DTXSID90704163 |
Structural Relationship to Substituted Phenethylamine Derivatives
This compound belongs to the substituted phenethylamine class, characterized by a phenethylamine backbone with modifications to the aromatic ring or side chain. Key structural analogs include:
- Phenethylamine : The parent compound (C₈H₁₁N) with no substituents.
- β-Methylphenethylamine : Contains a methyl group on the ethyl side chain.
- Fluorinated Derivatives : Compounds like (R)-1-(2-fluoro-3-methylphenyl)ethanamine HCl share similar substitution patterns.
Comparative Substitution Patterns
| Compound | Substituents on Aromatic Ring | Side Chain Modification |
|---|---|---|
| Parent Phenethylamine | None | None |
| β-Methylphenethylamine | None | Methyl on ethyl chain |
| (S)-1-(3-Fluoro-2-methylphenyl)ethanamine HCl | Fluorine (C3), methyl (C2) | Ethanamine with chiral center |
| (S)-1-(5-Fluoro-2-methylphenyl)ethanamine HCl | Fluorine (C5), methyl (C2) | Ethanamine with chiral center |
Properties
IUPAC Name |
(1S)-1-(3-fluoro-2-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-8(7(2)11)4-3-5-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEQNNWSAFCZKG-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704163 | |
| Record name | (1S)-1-(3-Fluoro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213151-50-8 | |
| Record name | (1S)-1-(3-Fluoro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of 3-Fluoro-2-methylbenzaldehyde
Method Overview:
The most common approach begins with the aldehyde precursor, 3-fluoro-2-methylbenzaldehyde, which undergoes reductive amination with ammonia or primary amines, followed by salt formation with hydrochloric acid.
- Starting Material: 3-fluoro-2-methylbenzaldehyde.
- Reagents: Ammonia or primary amines, reducing agents such as sodium cyanoborohydride or hydrogen with a catalyst.
- Conditions: Typically performed under mild acidic or neutral conditions to favor selective formation of the primary amine.
- The reductive amination process is optimized by controlling temperature (~25-50°C) and pH (around 4-6) to maximize yield and stereoselectivity.
- Catalytic hydrogenation using palladium or platinum catalysts under mild conditions can also be employed for high stereoselectivity.
Asymmetric Synthesis and Chiral Resolution
- Enantioselective synthesis often involves chiral catalysts or auxiliaries to favor the formation of the (S)-enantiomer.
- For example, asymmetric hydrogenation using chiral ligands (e.g., BINAP-based catalysts) can produce the (S)-enantiomer with high enantiomeric excess (up to 95-99%).
- Alternatively, racemic mixtures are separated via chiral chromatography or crystallization of diastereomeric salts.
- Chiral resolution has been reported with enantiomeric purities exceeding 95%, often using chiral acids or bases to form separable salts.
Catalytic Hydrogenation and Reduction
- Several research articles describe catalytic hydrogenation of intermediates, such as the reduction of nitro or imine groups to amines.
- Example: Using palladium on carbon (Pd/C) or platinum catalysts under hydrogen atmosphere at 35-60°C, yields of over 87% with high stereoselectivity are typical.
| Example | Catalyst | Temperature | Yield (%) | Enantiomeric Purity (%) |
|---|---|---|---|---|
| Example 2 | Pd/C | 35-40°C | 87.76 | 96.63 |
| Example 3 | Pt/C | 50-55°C | 88.28 | 96.85 |
Salt Formation and Purification
Post-synthesis, the free amine is converted into its hydrochloride salt:
- Procedure: Treatment with hydrochloric acid in solvents like ethanol, methanol, or isopropanol.
- Purification: Crystallization from suitable solvents yields high-purity hydrochloride salts with melting points around 178-180°C and enantiomeric purity exceeding 95%.
Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Enantiomeric Purity (%) | Remarks |
|---|---|---|---|---|---|---|
| Reductive amination | 3-fluoro-2-methylbenzaldehyde | NH3, NaBH3CN or H2/Pd | Mild acid/base, room temp | 80-90 | 95-99 | Widely used, scalable |
| Asymmetric hydrogenation | Racemic intermediates | Chiral catalysts (e.g., BINAP) | 35-50°C, H2 | 85-95 | >95 | High stereoselectivity |
| Chiral resolution | Racemic mixture | Chiral acids/bases | Crystallization | 90+ | >95 | Effective for high purity |
| Direct synthesis via chiral auxiliaries | Precursors with chiral auxiliaries | Chiral auxiliaries, catalysts | Controlled temperature | 80-90 | >98 | High stereoselectivity |
Notable Research Findings and Data Tables
- The use of chiral catalysts in hydrogenation significantly improves enantiomeric excess.
- Catalytic reduction at controlled temperatures (35-60°C) yields high purity products.
- Crystallization techniques effectively separate enantiomers with minimal racemization.
| Preparation Route | Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Purity (%) | Notes |
|---|---|---|---|---|---|
| Catalytic hydrogenation | Pd/C | 35-40 | 87.76 | 96.63 | Example 2 |
| Catalytic hydrogenation | Pt/C | 50-55 | 88.28 | 96.85 | Example 3 |
| Chiral resolution | - | Room temp | >90 | >95 | Chiral salt crystallization |
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-2-methylbenzoic acid.
Reduction: Formation of (S)-1-(3-fluoro-2-methylphenyl)ethanol.
Substitution: Formation of various substituted phenethylamines.
Scientific Research Applications
Synthetic Routes
The synthesis of (S)-1-(3-fluoro-2-methylphenyl)ethanamine hydrochloride can be achieved through several methods, including:
- Starting Material : 3-fluoro-2-methylbenzaldehyde.
- Reductive Amination : The aldehyde undergoes reductive amination with (S)-1-phenylethylamine using sodium triacetoxyborohydride as a reducing agent.
- Hydrochloride Formation : The resultant amine is treated with hydrochloric acid to form the hydrochloride salt.
In industrial settings, continuous flow reactors are often used to ensure consistent quality and yield, with automated systems for precise control over reaction conditions such as temperature and pH.
Chemical Reactions
This compound can participate in various chemical reactions:
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Can be reduced to different amines or alcohols.
- Substitution : The fluorine atom can be substituted via nucleophilic aromatic substitution.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution.
Chemistry
This compound serves as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Neurotransmitter Research
This compound exhibits significant biological activity, particularly regarding neurotransmitter interactions. It has been studied for its potential effects on dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions. Its ability to act as either an agonist or antagonist at these receptors suggests potential applications in treating neurological disorders.
Medicinal Chemistry
The compound is investigated as a precursor in drug development due to its unique structural properties that enhance metabolic stability and bioavailability compared to similar compounds. Its interactions with neurotransmitter systems make it a candidate for developing treatments for psychiatric conditions.
Industrial Applications
In addition to its roles in research, this compound is utilized in producing specialty chemicals and materials, taking advantage of its unique chemical properties.
Neurotransmitter Interaction Studies
Research has shown that this compound interacts with specific neurotransmitter receptors, modulating their activity. For example, studies demonstrate its affinity for serotonin receptors, indicating potential therapeutic applications in mood disorders .
Drug Development Research
Investigations into the pharmacological effects of this compound have highlighted its role as a precursor in developing new medications targeting neurological conditions . The unique structural characteristics of this compound allow researchers to explore new therapeutic pathways.
Mechanism of Action
The mechanism of action of (S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) Fluorine and Methyl Substitutions
Target Compound :
- Structure : 3-Fluoro-2-methylphenyl group.
- Impact : The electron-withdrawing fluorine and electron-donating methyl group create a balanced electronic environment, influencing receptor binding and metabolic stability.
Similar Compounds :
- (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride (CAS 1212972-48-9)
- Structure : 3,4-Difluorophenyl group.
Molecular Weight : 192.62 g/mol (C₈H₁₀ClF₂N).
- (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride (CAS 1980007-86-0)
- Structure : 3-Fluoro-4-methoxyphenyl group.
- Impact : Methoxy group increases electron density and solubility in aqueous media compared to methyl .
- Molecular Weight: 205.66 g/mol (C₉H₁₃ClFNO). 1-(4-Chloro-3-fluorophenyl)ethylamine Hydrochloride (CAS 1245808-01-8)
- Structure : 4-Chloro-3-fluorophenyl group.
- Impact : Chlorine’s bulkiness and electronegativity may enhance steric hindrance and lipophilicity, affecting blood-brain barrier penetration .
- Molecular Weight : 210.08 g/mol (C₈H₁₀Cl₂FN).
(b) Stereochemical Variations
Functional Group Modifications
(a) Amino Acid Derivatives
- Methyl(S)-2-amino-2-(3-fluoro-2-methylphenyl)acetate Hydrochloride (CAS 1956435-46-3) Structure: Ethylamine chain replaced with an amino acid ester. Impact: Introduces an ester group, improving metabolic stability but reducing solubility compared to the primary amine .
(b) Bulkier Substituents
- (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine Hydrochloride (CAS 1391469-75-2) Structure: Bromine and trifluoromethyl groups.
Data Table: Key Properties of Target and Similar Compounds
Biological Activity
(S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride is a chiral amine compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with various molecular targets, therapeutic applications, and relevant research findings.
- Molecular Formula : C9H12ClF
- Molecular Weight : 189.66 g/mol
- Structure : The compound features a fluorine atom and a methyl group attached to a benzene ring, linked to an ethanamine group. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating its application in biological studies.
This compound primarily interacts with neurotransmitter receptors, acting as either an agonist or antagonist. This modulation of receptor activity influences various physiological pathways, particularly those related to mood regulation and cognitive function. The fluorine atom enhances the compound's binding affinity and metabolic stability, making it a valuable candidate for drug design.
Biological Activity Overview
The biological activity of this compound is characterized by its influence on neurotransmitter systems. Key areas of research include:
- Neurotransmitter Interactions : Studies have shown that the compound interacts with dopamine and serotonin receptors, which are crucial for mood and cognitive processes. Its ability to modulate these receptors suggests potential applications in treating neurological disorders such as depression and anxiety.
- Anticancer Potential : Preliminary investigations indicate that this compound may inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis induction .
Case Studies
-
Neurotransmitter Research :
- A study demonstrated that this compound exhibited significant agonistic activity at serotonin receptors, leading to increased serotonin signaling in vitro. This suggests potential for developing antidepressants targeting serotonin pathways.
- Anticancer Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C9H12ClF | Contains both fluorine and methyl groups on the phenyl ring |
| (R)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride | C9H12ClF | Different stereochemistry affects biological activity |
| (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine | C9H12FN | Different position of fluorine enhances lipophilicity |
This table highlights how variations in structure can influence biological activity, particularly in terms of receptor binding affinity and metabolic stability.
Q & A
Q. What are the recommended synthetic routes for (S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride in laboratory settings?
Methodological Answer: The synthesis typically involves:
Chiral Resolution : Starting from racemic mixtures, chiral resolution using tartaric acid derivatives or chiral chromatography (e.g., SFC or HPLC) to isolate the (S)-enantiomer .
Asymmetric Synthesis : Employing enantioselective catalytic methods, such as reductive amination of 3-fluoro-2-methylacetophenone with a chiral catalyst (e.g., Ru-BINAP complexes) .
Salt Formation : Conversion to the hydrochloride salt via treatment with HCl in anhydrous ether or ethanol, followed by recrystallization .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks (H335 hazard) .
- Storage : Store in sealed containers under dry conditions at room temperature .
- Waste Disposal : Segregate halogenated waste and dispose via licensed chemical waste services .
Q. Which spectroscopic techniques are effective for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR to confirm aromatic substitution (3-fluoro-2-methyl group) and amine hydrochloride formation .
- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) to verify molecular ion [M+H] (exact mass: ~193.01 for analogs) .
- FTIR : Peaks at ~2500 cm (N-H stretch) and 1600 cm (C-F vibration) .
Advanced Research Questions
Q. How can enantiomeric purity be validated for the (S)-enantiomer?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column with a hexane:isopropanol (90:10) mobile phase; retention time comparison against a racemic mixture .
- Polarimetry : Measure specific rotation ([α]) and compare to literature values for the (S)-enantiomer (e.g., +15° to +25° in methanol) .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration .
Q. How does the 3-fluoro-2-methyl substitution influence receptor binding affinity?
Methodological Answer:
- Molecular Docking : Model interactions with serotonin or dopamine receptors (e.g., 5-HT) using software like AutoDock Vina; fluorine enhances binding via electronegative interactions .
- In Vitro Assays : Competitive binding studies with radiolabeled ligands (e.g., H-ketanserin) to measure IC values .
Q. What are the metabolic pathways of this compound in hepatic models?
Methodological Answer:
Q. How does stereochemistry impact its pharmacokinetic profile?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
